2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
CAS No.: 42076-29-9
Cat. No.: VC3882991
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole - 42076-29-9](/images/structure/VC3882991.png)
Specification
CAS No. | 42076-29-9 |
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Molecular Formula | C11H10N2 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 2-methyl-1-prop-2-ynylbenzimidazole |
Standard InChI | InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3 |
Standard InChI Key | BVJTXVFAGWQFSW-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2N1CC#C |
Canonical SMILES | CC1=NC2=CC=CC=C2N1CC#C |
Introduction
Structural and Molecular Characteristics
Benzimidazoles consist of a fused benzene and imidazole ring system, with substitutions significantly altering their physicochemical and biological properties. The 2-methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole structure features:
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A methyl group at the C2 position of the imidazole ring, enhancing steric bulk and modulating electronic interactions.
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A propargyl group (-C≡C-CH2-) at the N1 position, introducing alkyne functionality for click chemistry applications .
Molecular Formula: C11H11N2
Molecular Weight: 177.22 g/mol
Key Structural Features:
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The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical reaction for bioconjugation .
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Methyl substitution at C2 influences π-π stacking interactions with biological targets, as observed in analogous benzimidazole-DNA complexes .
Synthetic Methodologies
N-Alkylation of Benzimidazole Precursors
The synthesis of 1-propargyl benzimidazoles typically involves N-alkylation reactions. For example:
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Base-Mediated Alkylation: Reacting 2-methylbenzimidazole with propargyl bromide in the presence of NaH or K2CO3 in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields the target compound.
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Phase-Transfer Catalysis: Using tetrabutylammonium bromide (TBAB) in a toluene-water biphasic system improves reaction efficiency (yields: 70–85%).
Example Reaction:
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity .
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Spectroscopic Confirmation:
Chemical Reactivity and Functionalization
Click Chemistry Applications
The propargyl group facilitates CuAAC with azides, forming 1,2,3-triazole-linked conjugates:
Optimized Conditions:
Electrophilic Substitution
The methyl group directs electrophilic substitution to the C5 and C6 positions of the benzimidazole ring, enabling bromination or nitration for further derivatization.
Biological Activities and Mechanisms
Mechanistic Insights:
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DNA Binding: Intercalation into AT-rich regions, confirmed via fluorescence quenching (Ksv = 2.5 × 10⁴ M⁻¹) .
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Topoisomerase I Inhibition: IC50 = 16 μM for relaxation activity suppression .
Antimicrobial Properties
Methyl and propargyl substitutions enhance membrane permeability, leading to broad-spectrum activity:
Table 2: Antimicrobial MIC Values
Microorganism | MIC (μg/mL) | Reference |
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Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 32 |
Industrial and Pharmacological Applications
Drug Development
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Enzyme Inhibition: Analogues inhibit α-glucosidase (IC50 = 1.2 μM) and β-glucuronidase (IC50 = 3.8 μM), suggesting antidiabetic applications.
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Prodrug Synthesis: Propargyl groups serve as handles for PEGylation to improve solubility .
Material Science
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Coordination Polymers: Alkyne functionalities enable metal-organic framework (MOF) synthesis with Cu(I) nodes for gas storage.
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